(S)-2-Amino-2-(m-tolyl)acetic acid hydrochloride
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Overview
Description
(S)-2-Amino-2-(m-tolyl)acetic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a carboxylic acid group, and a methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(m-tolyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with m-tolylacetic acid.
Amination: The carboxylic acid group of m-tolylacetic acid is converted to an amide using reagents such as thionyl chloride (SOCl2) followed by reaction with ammonia (NH3).
Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(m-tolyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(S)-2-Amino-2-(m-tolyl)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(m-tolyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(m-tolyl)acetic acid hydrochloride: The enantiomer of the (S)-form.
2-Amino-2-phenylacetic acid hydrochloride: Lacks the methyl group on the aromatic ring.
2-Amino-2-(p-tolyl)acetic acid hydrochloride: Has the methyl group in the para position instead of the meta position.
Uniqueness
(S)-2-Amino-2-(m-tolyl)acetic acid hydrochloride is unique due to its specific chiral configuration and the position of the methyl group on the aromatic ring. These structural features influence its reactivity and interactions with biological targets, making it distinct from similar compounds.
Properties
Molecular Formula |
C9H12ClNO2 |
---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-methylphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6-3-2-4-7(5-6)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H/t8-;/m0./s1 |
InChI Key |
LWJTVGAVWMCIKT-QRPNPIFTSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)O)N.Cl |
Origin of Product |
United States |
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